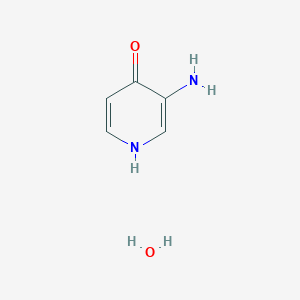
3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride
概要
説明
3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its versatility in various chemical reactions and its applications in different fields such as medicinal chemistry, materials science, and organic synthesis.
作用機序
Target of Action
Compounds with a 1,2,3-triazole ring, such as this one, are known to interact with various biological targets due to their ability to form hydrogen bonds .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
1,2,3-triazole derivatives are known to have broad-spectrum biological activity, suggesting they may affect multiple pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound could potentially improve its pharmacokinetic properties, as these rings are known to form hydrogen bonds, which can enhance bioavailability .
Result of Action
Compounds containing a 1,2,3-triazole ring are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride. For instance, pH levels can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-azidopropan-1-amine.
Click Chemistry: The azide group of 3-azidopropan-1-amine undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to form the triazole ring.
Hydrochloride Formation: The resulting 3-(1H-1,2,3-triazol-1-yl)propan-1-amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
The reaction conditions for the CuAAC reaction typically involve the use of copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the copper(I) species .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.
Complexation: The compound can form complexes with metal ions, which is useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products include N-substituted derivatives of the compound.
Oxidation: Oxidation can lead to the formation of triazole N-oxides.
Reduction: Reduction can yield partially or fully reduced triazole derivatives.
科学的研究の応用
3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly as a building block for drugs targeting various diseases.
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for diagnostic and therapeutic purposes.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
類似化合物との比較
Similar Compounds
- 1-(1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
- 3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride
- 1-(1H-1,2,4-triazol-3-yl)propan-2-amine hydrochloride
Uniqueness
3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical properties and reactivity. The presence of the triazole ring enhances its stability and ability to participate in various chemical reactions, making it a valuable compound in multiple research and industrial applications.
特性
IUPAC Name |
3-(triazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCOIOXOMZWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B3094749.png)

![6-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B3094758.png)








![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)


